Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate
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Description
Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Properties
- Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has been used in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers exhibit excellent thermomechanical properties and higher thermal stability compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).
Chemical Reactions and Transformations
- This compound plays a role in the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts. It has been involved in reactions yielding allyl valeriate and other products, contributing to the understanding of reaction mechanisms (Mitsunobu & Yamada, 1967).
- It also contributes to the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, aiding in the understanding of chemical structure through various spectroscopic methods (Bekircan & Bektaş, 2008).
Polymer Synthesis and Green Chemistry
- In the field of green chemistry, this compound is used in the synthesis of a novel benzoxazine monomer from sesamol and furfurylamine, emphasizing the use of renewable feedstocks and safer solvents (Salum et al., 2018).
Anticancer Research
- It has been a building block for the synthesis of new heterocycles with significant anticancer activity, particularly against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Drug Delivery Systems
- The compound is instrumental in developing endosomal pH-activatable poly(ethylene oxide)-graft-doxorubicin prodrugs, showcasing potential for targeted cancer therapy (Zhou et al., 2011).
Corrosion Inhibition
- In material science, derivatives of this compound have been synthesized as environmentally friendly corrosion inhibitors, demonstrating protective ability against corrosion in various conditions (Singh et al., 2021).
Properties
IUPAC Name |
ethyl N-[(E)-benzylideneamino]-N-prop-2-enylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCLKWEWRFDOA-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC=C)N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N(CC=C)/N=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.